

Experimental Protocol for the Nitration of 4-bromo-N,N-dimethylaniline

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Compound of Interest

Compound Name: 4-bromo-N,N-dimethyl-3-nitroaniline

Cat. No.: B1331253

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Application Note

This document provides a detailed experimental protocol for the nitration of 4-bromo-N,N-dimethylaniline to synthesize 4-bromo-N,N-dimethyl-2-nitroaniline. This electrophilic aromatic substitution reaction is a key transformation in the synthesis of various chemical intermediates. The protocol is intended for researchers and professionals in organic chemistry, drug development, and materials science.

The reaction involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, to generate the nitronium ion (NO_2^+) in situ. The regioselectivity of the reaction is directed by the activating and ortho-, para-directing N,N-dimethylamino group and the deactivating but ortho-, para-directing bromo group. Due to the strong activating effect of the dimethylamino group, the reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure the desired product's selective formation.

Experimental Protocol

Objective: To synthesize 4-bromo-N,N-dimethyl-2-nitroaniline via the nitration of 4-bromo-N,N-dimethylaniline.

Materials:

- 4-bromo-N,N-dimethylaniline

- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Deionized Water
- Sodium Bicarbonate (Saturated Solution)
- Brine (Saturated Sodium Chloride Solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Ethanol or Methanol (for recrystallization)
- Dichloromethane or Ethyl Acetate (for extraction)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Separatory funnel
- Büchner funnel and flask
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer

Procedure:

- **Preparation of the Aniline Solution:** In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-bromo-N,N-dimethylaniline (1.0 eq) in concentrated sulfuric acid (98%) at room temperature. Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
- **Preparation of the Nitrating Mixture:** In a separate beaker, cautiously add concentrated nitric acid (70%, 1.1 eq) to an equal volume of concentrated sulfuric acid (98%). Cool this mixture to 0-5 °C in an ice bath.
- **Nitration Reaction:** Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-bromo-N,N-dimethylaniline sulfate from step 1, ensuring the temperature of the reaction mixture is maintained between 0-10 °C. The addition should be carried out over a period of 30-60 minutes.
- **Reaction Monitoring:** After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
- **Neutralization and Isolation:** Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product can then be collected by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the washings are neutral.
- **Purification:** The crude 4-bromo-N,N-dimethyl-2-nitroaniline can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product as a crystalline solid.
- **Characterization:** The purified product should be characterized by determining its melting point and by spectroscopic methods such as ^1H NMR and ^{13}C NMR to confirm its identity and purity.

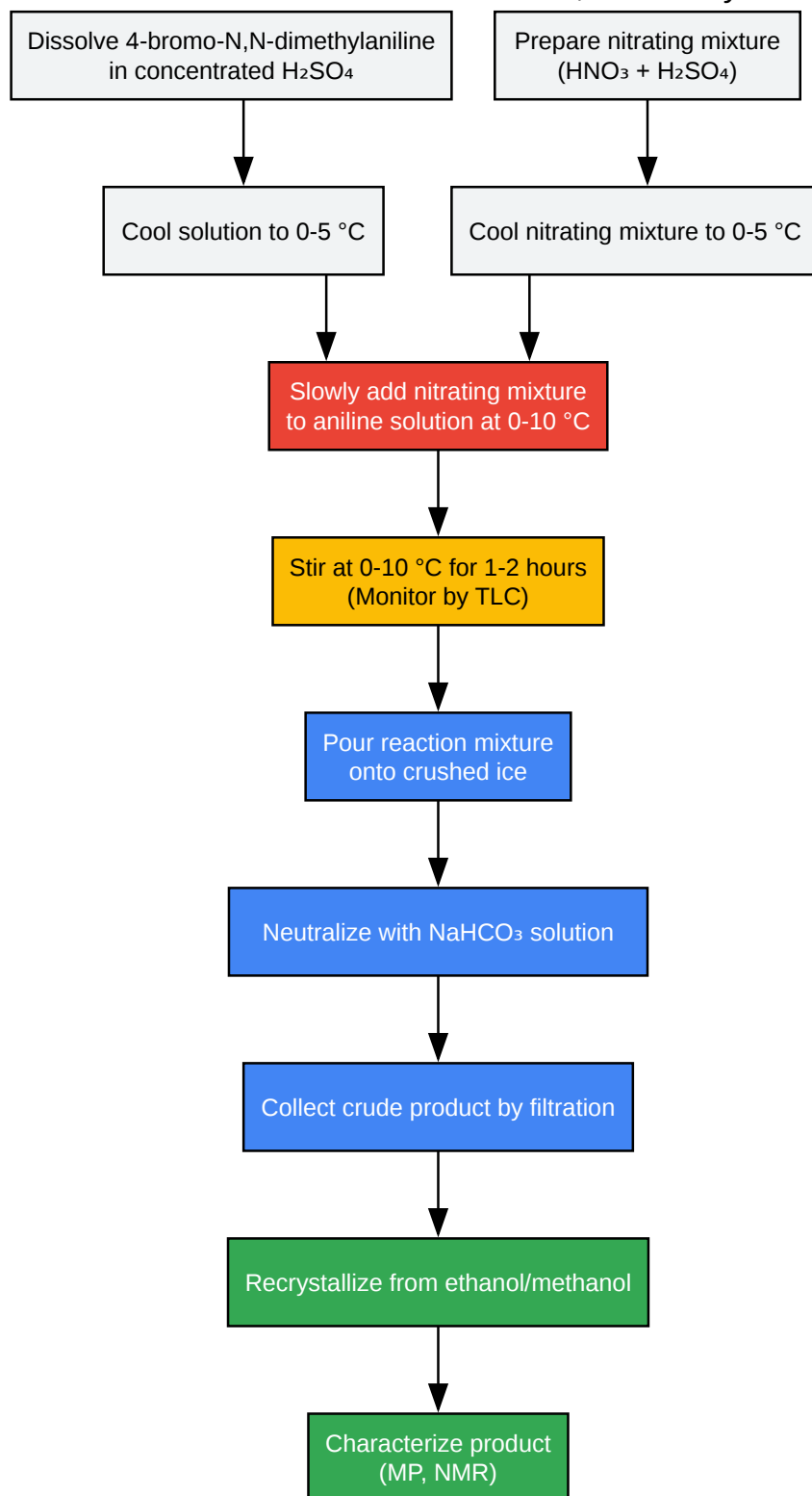
Data Presentation

Parameter	Starting Material: 4-bromo-N,N-dimethylaniline	Product: 4-bromo-N,N-dimethyl-2-nitroaniline
Molecular Formula	C ₈ H ₁₀ BrN	C ₈ H ₉ BrN ₂ O ₂
Molecular Weight	200.08 g/mol	245.07 g/mol
CAS Number	586-77-6	829-02-7
Appearance	White to off-white solid	Yellow to orange crystalline solid
Melting Point	55-57 °C	Data not available in searched literature
¹ H NMR (CDCl ₃ , δ ppm)	7.31 (d, 2H), 6.63 (d, 2H), 2.93 (s, 6H)[1]	Data not available in searched literature
¹³ C NMR (CDCl ₃ , δ ppm)	149.1, 131.9, 113.8, 109.1, 40.5[2]	Data not available in searched literature
Purity (Typical)	>97%	>97%
Yield	Not Applicable	Data not available in searched literature

Note: Specific quantitative data for the product, such as melting point, NMR shifts, and yield, were not available in the searched literature. The provided protocol is based on established methods for the nitration of analogous compounds.

Experimental Workflow

Workflow for the Nitration of 4-bromo-N,N-dimethylaniline



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Caption: Workflow for the synthesis of 4-bromo-N,N-dimethyl-2-nitroaniline.

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References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. bhu.ac.in [bhu.ac.in]
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